Tredaptive

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

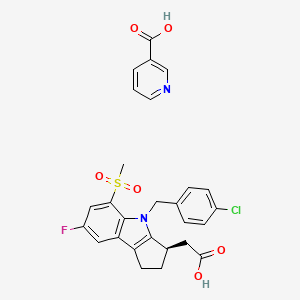

Laropiprant in Kombination mit Niacin ist eine pharmazeutische Verbindung, die hauptsächlich zur Behandlung von Dyslipidämie eingesetzt wird, indem sie den Gehalt an Low-Density-Lipoprotein-Cholesterin und Very-Low-Density-Lipoprotein-Cholesterin senkt. Während Niacin effektiv bei der Senkung des Cholesterinspiegels ist, führt es häufig zu Gesichtsrötungen aufgrund der Freisetzung von Prostaglandin D2. Laropiprant, ein Antagonist des Prostaglandin-D2-Rezeptors, ist enthalten, um diese Nebenwirkung zu mindern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Laropiprant erfolgt in mehreren Schritten, beginnend mit der Herstellung von SchlüsselzwischenproduktenDas Endprodukt wird durch eine Reihe von Reaktionen erhalten, darunter Halogenierung, Sulfonierung und Cyclisierung .

Industrielle Produktionsverfahren

Die industrielle Produktion von Laropiprant und Niacin umfasst die chemische Großsynthese unter kontrollierten Bedingungen, um Reinheit und Wirksamkeit zu gewährleisten. Der Prozess ist auf Ausbeute und Kosteneffizienz optimiert und beinhaltet häufig Durchflussreaktoren und fortschrittliche Reinigungsverfahren .

Analyse Chemischer Reaktionen

Nicotinic Acid Reactivity

Nicotinic acid (pyridine-3-carboxylic acid) participates in several characteristic reactions:

| Reaction Type | Conditions/Partners | Outcome/Product |

|---|---|---|

| Esterification | Alcohols with acid catalysis | Formation of nicotinic acid esters |

| Amidation | Amines under coupling reagents | Nicotinamide derivatives |

| Decarboxylation | High temperatures (>200°C) | Pyridine + CO₂ |

| Oxidation | Strong oxidizing agents (e.g., HNO₃) | Pyridine-3,5-dicarboxylic acid |

Key Findings :

-

Solid-state oxidation studies in pharmaceuticals show nicotinic acid derivatives are prone to oxidation under humid conditions, forming degradation byproducts .

-

Hydrolysis of ester prodrugs (e.g., inositol hexanicotinate) releases free nicotinic acid in vivo .

Laropiprant Reactivity

Laropiprant ([3-([(4-chlorophenyl)methyl]amino)carbonyl]-2-methyl-4-(trifluoromethyl)pyridine-1-oxide) exhibits the following reactivities:

| Reaction Type | Conditions/Partners | Outcome/Product |

|---|---|---|

| Hydrolysis | Acidic/basic aqueous media | Cleavage of amide bond |

| Photodegradation | UV light exposure | Ring-opening products |

| Oxidative metabolism | Hepatic CYP450 enzymes | Hydroxylated metabolites |

Key Findings :

-

Stability studies indicate sensitivity to hydrolysis at extreme pH levels, necessitating enteric coating in formulations .

-

Metabolized primarily via glucuronidation and sulfation, with no active metabolites identified .

Drug-Drug Interactions

This compound’s components influence enzymatic pathways, leading to clinically significant interactions:

| Interaction Partner | Mechanism | Outcome |

|---|---|---|

| Aspirin | Competition for glucuronidation enzymes | Increased bleeding risk |

| Statins | CYP3A4 inhibition by laropiprant | Elevated statin plasma levels |

Clinical Data from HPS2-THRIVE Study :

| Adverse Event | Incidence (this compound vs. Placebo) | p-value |

|---|---|---|

| Gastrointestinal bleeding | 3.4% vs. 2.2% | <0.001 |

| New-onset diabetes | 9.1% vs. 7.3% | 0.002 |

| Skin reactions | 5.7% vs. 1.2% | <0.001 |

Degradation Pathways

Stability studies under accelerated conditions reveal:

-

Nicotinic acid : Forms nicotinamide via ammonolysis in the presence of amino excipients .

-

Laropiprant : Degrades to 4-chlorobenzylamine under hydrolytic stress, a potential irritant .

Synthetic Considerations

Optimization of this compound’s formulation required:

Wissenschaftliche Forschungsanwendungen

Efficacy in Lipid Management

Tredaptive has been studied for its effectiveness in lowering lipid levels when used alone or in conjunction with statins. The combination of nicotinic acid and laropiprant aims to enhance the lipid-lowering effects beyond what statins can achieve alone.

Clinical Studies Overview

- HPS2-THRIVE Study : This large-scale clinical trial involved 25,673 patients at high risk for cardiovascular events. The study aimed to evaluate the effect of this compound on major vascular events compared to statin therapy alone. Results indicated no significant difference in the composite primary endpoint (coronary death, non-fatal heart attack, stroke, or revascularization) between the two groups after a median follow-up of 3.9 years. Specifically, 13.2% of patients on this compound plus statin experienced major vascular events compared to 13.7% on statin therapy alone (risk ratio 0.96; p=0.29) .

- Lipid Profile Improvements : In various trials, this compound demonstrated significant reductions in low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and total cholesterol (TC). For instance, patients taking this compound (2000 mg/40 mg) showed a decrease in LDL-C by 18.9% compared to a placebo group . Additionally, when combined with statins, this compound further enhanced lipid profiles by lowering LDL-C by up to 47.9% over 12 weeks .

Safety and Adverse Reactions

Despite its benefits in lipid management, this compound was associated with several safety concerns:

- Adverse Events : The HPS2-THRIVE study reported an increase in non-fatal serious adverse events among patients taking this compound . Specific adverse reactions included myopathy and rhabdomyolysis, particularly at higher doses .

- Withdrawal from Market : Due to the unfavorable risk-benefit ratio highlighted by clinical studies, regulatory authorities advised against prescribing this compound as of January 2013 .

Case Studies and Research Findings

The following table summarizes key findings from notable studies involving this compound:

| Study Name | Sample Size | Duration | Key Findings |

|---|---|---|---|

| HPS2-THRIVE | 25,673 | 3.9 years | No significant reduction in major vascular events vs statins |

| Lipid Management Trial | Varies | 12 weeks | Significant reductions in LDL-C (-47.9%) with combination therapy |

| Safety Review | N/A | N/A | Increased incidence of myopathy and serious adverse events |

Wirkmechanismus

Niacin lowers cholesterol by inhibiting the hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids. This decreases the transport of free fatty acids to the liver, reducing the synthesis of very low-density lipoprotein cholesterol and low-density lipoprotein cholesterol . Laropiprant acts as a selective antagonist of the prostaglandin D2 receptor subtype DP1, inhibiting the vasodilation caused by prostaglandin D2 and thus reducing niacin-induced flushing .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ezetimib: Ein weiteres Lipidsenker, das die Aufnahme von Cholesterin im Dünndarm hemmt.

Statine: Eine Klasse von Medikamenten, die das Enzym HMG-CoA-Reduktase hemmen, wodurch die Cholesterinsynthese in der Leber reduziert wird.

Einzigartigkeit

Laropiprant in Kombination mit Niacin ist einzigartig in seiner doppelten Wirkung, den Cholesterinspiegel zu senken und die Niacin-induzierte Flush zu reduzieren. Diese Kombination verbessert die Patientencompliance und bietet einen umfassenden Ansatz zur Behandlung von Dyslipidämie .

Q & A

Basic Research Questions

Q. How to design a robust clinical trial for evaluating Tredaptive’s efficacy in modulating lipid profiles?

- Methodological Answer : Begin by operationalizing variables such as LDL-C reduction, HDL-C elevation, and adverse event rates. Use a randomized controlled trial (RCT) design with double-blinding to minimize bias. Ensure hypotheses are explicit (e.g., "Tredaptine reduces LDL-C by ≥20% vs. placebo") and align endpoints with regulatory guidelines. Incorporate power analysis to determine sample size, ensuring statistical validity .

Q. What are key considerations when formulating hypotheses about this compound’s mechanism of action?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example, test whether this compound’s niacin component independently drives lipid modulation or synergizes with laropiprant. Ground hypotheses in prior preclinical data (e.g., receptor-binding assays) and ensure they address gaps in mechanistic understanding .

Q. How to ensure research questions are both specific and measurable in this compound pharmacodynamic studies?

- Methodological Answer : Avoid broad queries like “Does this compound work?” Instead, ask, “What is the dose-dependent effect of this compound on apolipoprotein B levels over 12 weeks?” Use validated biomarkers (e.g., NMR lipoprotein profiles) and define thresholds for clinical significance (e.g., ≥5% reduction in ApoB) .

Advanced Research Questions

Q. How to address contradictory findings between preclinical and clinical data on this compound’s cardiovascular outcomes?

- Methodological Answer : Conduct a systematic review to identify confounders (e.g., species-specific metabolic differences in animal models). Re-analyze raw trial data using sensitivity analyses to test robustness. If contradictions persist, design a translational study bridging in vitro (e.g., endothelial cell assays) and human data (e.g., vascular imaging) to reconcile mechanisms .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-patient variability. For ordinal outcomes (e.g., adverse event severity), apply proportional odds regression. Pre-specify adjustments for multiplicity in exploratory analyses to reduce Type I errors .

Q. How to design replication studies for this compound trials with conflicting results across populations?

- Methodological Answer : Adopt a prospective meta-analysis framework, harmonizing protocols (e.g., inclusion criteria, endpoint definitions) across regions. Share raw datasets and analytical pipelines to enable independent verification. Use Bayesian methods to quantify the probability of replication given prior data .

Q. What strategies mitigate bias when analyzing post-hoc subgroups in this compound trials?

- Methodological Answer : Predefine subgroups in the statistical analysis plan (SAP) to avoid data dredging. Apply false-discovery-rate (FDR) corrections for exploratory subgroup analyses. Use interaction tests (e.g., Cox proportional hazards models) to assess heterogeneity of treatment effects .

Q. Methodological Frameworks

Q. How to operationalize qualitative research on patient adherence to this compound regimens?

- Methodological Answer : Develop semi-structured interview guides exploring barriers (e.g., flushing symptoms). Use thematic analysis with intercoder reliability checks. Triangulate findings with quantitative adherence metrics (e.g., pill counts) to enhance validity .

Q. What ethical safeguards are critical when enrolling high-risk populations in this compound trials?

- Methodological Answer : Implement dynamic consent processes for participants with cardiovascular comorbidities. Establish independent data monitoring committees (DMCs) to review safety endpoints. Adhere to CONSORT guidelines for reporting adverse events .

Q. How to ensure transparency when publishing negative results from this compound studies?

- Methodological Answer : Pre-register studies on ClinicalTrials.gov , including null hypotheses. Use the EQUATOR Network’s reporting standards (e.g., CONSORT for RCTs). Archive de-identified data in repositories like Dryad for independent re-analysis .

Q. Tables: Key Considerations

Eigenschaften

CAS-Nummer |

1046050-73-0 |

|---|---|

Molekularformel |

C27H24ClFN2O6S |

Molekulargewicht |

559.0 g/mol |

IUPAC-Name |

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C21H19ClFNO4S.C6H5NO2/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;8-6(9)5-2-1-3-7-4-5/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);1-4H,(H,8,9)/t13-;/m1./s1 |

InChI-Schlüssel |

ZZRFQBQNZLFESZ-BTQNPOSSSA-N |

SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

Isomerische SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

Kanonische SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

Key on ui other cas no. |

1046050-73-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.